molecular formula C12H22FNO2 B15308403 Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate

Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate

Cat. No.: B15308403
M. Wt: 231.31 g/mol
InChI Key: VUVPJVQSUNBYMP-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a fluorocyclohexyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine, 2-fluorocyclohexylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

tert-butyl chloroformate+2-fluorocyclohexylmethylaminetert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate+HCl\text{tert-butyl chloroformate} + \text{2-fluorocyclohexylmethylamine} \rightarrow \text{tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate} + \text{HCl} tert-butyl chloroformate+2-fluorocyclohexylmethylamine→tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis Products: 2-fluorocyclohexylmethylamine and carbon dioxide.

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its ability to protect amine groups during synthesis.

Industry:

    Chemical Manufacturing: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be removed under specific conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate is unique due to the presence of the fluorocyclohexyl moiety, which can impart different steric and electronic properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where these properties are desired.

Properties

Molecular Formula

C12H22FNO2

Molecular Weight

231.31 g/mol

IUPAC Name

tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate

InChI

InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8H2,1-3H3,(H,14,15)

InChI Key

VUVPJVQSUNBYMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1F

Origin of Product

United States

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